Cas no 2787-09-9 (DL-Chloramphenicol)

DL-Chloramphenicol structure
Nome do Produto:DL-Chloramphenicol
DL-Chloramphenicol Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-,rel-
- DL-chloramphenicol
- BP2000
- CHLORAMPHENICOL
- Chloramphenicol BP2000,CP2000
- Chloramphenicol USP25
- Chloromycetin
- CHLORONITRIN
- CP2000
- D-2-DICHLOROACETAMIDO-1-P-NITRO-PHENYL-1,3-PROPANEDIOL
- DL-trans-1-p-Nitrophenyl-2-dichloroacetylamino-1,3-propanediol
- rac. Chloramphenicol
- Synthomycin
- MFCD01733852
- SCHEMBL49057
- AS-13302
- (+)-Chloramphenicol
- L-threo-(1S,2S)-1-p-Nitrophenyl-2-dichloroacetamido-1,3-propanediol
- ACETAMIDE,2,2-DICHLORO-N-((1S,2S)-2-HYDROXY-1-(HYDROXYMETHYL)-2-(4-NI TROPHENYL)ETHYL)-
- LCL
- J-006623
- U0PWV2Z3IW
- Q27290527
- AKOS027250745
- 2,2-dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-ni trophenyl)ethyl)-
- NS00126317
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-
- 134-90-7
- L-threo-Chloroamphenicol
- 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- CAS-56-75-7
- EN300-7411953
- Dextramycin
- Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,R*))-
- L-(+)-Threo-chloramphenicol
- L-Chloramphenicol
- CHEMBL1437336
- (S-(R*,R*))-2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
- 137731-89-6
- threo-Chloramphenicol, l-
- Dextramycine
- UNII-U0PWV2Z3IW
- DTXSID40158453
- CHLORAMPHENICOL, L-THREO-
- CHLORAMPHENICOL LEVO
- HY-117682
- NCGC00016249-01
- [R-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]ethanamide
- L-threo-N-Dichloracetyl-1-p-nitrophenyl-2-amino-1,3-propanediol
- L-CHLOROAMPHENICOL
- Acetamide, 2,2-dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, L-threo-(+)-
- CS-0066854
- HMS3867F03
- starbld0016561
- rel-2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- L-threo-Chloramphenicol
- (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol
- Dextromycetin
- AKOS040745737
- EINECS 205-161-2
- 2787-09-9
- DTXCID1080944
- WIIZWVCIJKGZOK-IUCAKERBSA-N
- [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- DL-Chloramphenicol
-
- Inchi: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
- Chave InChI: WIIZWVCIJKGZOK-RKDXNWHRSA-N
- SMILES: OC[C@H]([C@@H](C1C=CC([N+]([O-])=O)=CC=1)O)NC(C(Cl)Cl)=O
Propriedades Computadas
- Massa Exacta: 126.02900
- Massa monoisotópica: 322.0123269g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 342
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 115Ų
Propriedades Experimentais
- Ponto de Fusão: 148-150 °C(lit.)
- PSA: 60.36000
- LogP: -1.49120
DL-Chloramphenicol Informações de segurança
DL-Chloramphenicol Dados aduaneiros
- CÓDIGO SH:2941400000
- Dados aduaneiros:
China Customs Code:
2941400000
DL-Chloramphenicol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C584520-250mg |
DL-Chloramphenicol |
2787-09-9 | 250mg |
$ 4500.00 | 2023-09-08 | ||
Biosynth | CAA78709-5 mg |
DL-chloramphenicol |
2787-09-9 | 5mg |
$225.00 | 2023-01-05 | ||
TRC | C584520-100mg |
DL-Chloramphenicol |
2787-09-9 | 100mg |
$1849.00 | 2023-05-18 | ||
Biosynth | CAA78709-10 mg |
DL-chloramphenicol |
2787-09-9 | 10mg |
$360.00 | 2023-01-05 | ||
Biosynth | CAA78709-25 mg |
DL-chloramphenicol |
2787-09-9 | 25mg |
$675.00 | 2023-01-05 | ||
Biosynth | CAA78709-100 mg |
DL-chloramphenicol |
2787-09-9 | 100MG |
$1,728.00 | 2023-01-05 | ||
Biosynth | CAA78709-50 mg |
DL-chloramphenicol |
2787-09-9 | 50mg |
$1,080.00 | 2023-01-05 | ||
TRC | C584520-10mg |
DL-Chloramphenicol |
2787-09-9 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | C584520-25mg |
DL-Chloramphenicol |
2787-09-9 | 25mg |
$483.00 | 2023-05-18 |
DL-Chloramphenicol Literatura Relacionada
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
2787-09-9 (DL-Chloramphenicol) Produtos relacionados
- 241-13-4(Thieno[3,2-b:4,5-b']bis[1]benzothiophene)
- 2172593-93-8(5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide)
- 1260817-61-5(3,6-Dibromo-8-Fluoroimidazo1,2-APyridine)
- 1804722-85-7(2-Amino-5-chloro-3-(difluoromethyl)-6-fluoropyridine)
- 1183502-56-8([1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol)
- 2094653-04-8(N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide)
- 1993319-08-6(Tert-butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate)
- 2680777-62-0(methyl 5-{(benzyloxy)carbonylamino}-4-cyano-3-methylthiophene-2-carboxylate)
- 1027514-15-3(2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid)
- 448226-85-5(3-(adamantan-1-yl)-2,2-dimethylpropan-1-ol)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
